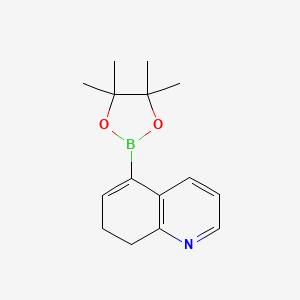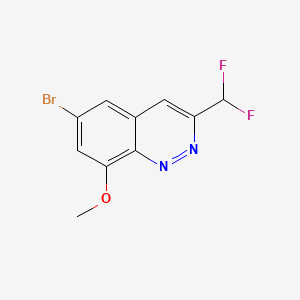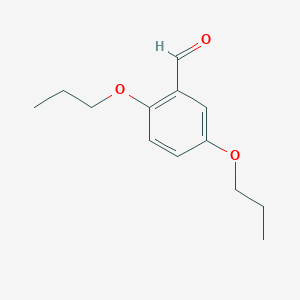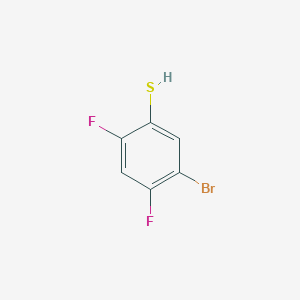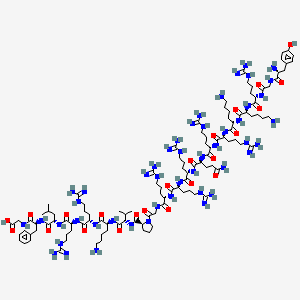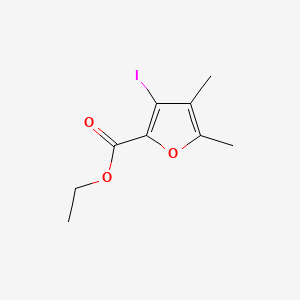
Ethyl 3-iodo-4,5-dimethyl-2-furancarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 3-iodo-4,5-dimethyl-2-furancarboxylate is an organic compound with the molecular formula C9H11IO3 It is a derivative of furan, a heterocyclic organic compound, and contains an iodine atom, making it a valuable intermediate in organic synthesis
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-iodo-4,5-dimethyl-2-furancarboxylate typically involves the iodination of a precursor compound, such as 4,5-dimethyl-2-furancarboxylic acid. One common method involves the use of iodine and a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite, under mild reaction conditions. The reaction is usually carried out in an organic solvent, such as acetonitrile or dichloromethane, at room temperature.
Industrial Production Methods
Industrial production of this compound may involve large-scale iodination processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reagent concentrations, ensuring high yields and purity of the final product. The use of automated systems and advanced analytical techniques, such as high-performance liquid chromatography (HPLC), further enhances the efficiency and quality of industrial production.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 3-iodo-4,5-dimethyl-2-furancarboxylate undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as amines, thiols, or alkoxides, through nucleophilic substitution reactions.
Oxidation Reactions: The furan ring can be oxidized to form corresponding furanones or other oxygenated derivatives.
Reduction Reactions: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Reducing agents like LiAlH4 or sodium borohydride (NaBH4) in anhydrous ether or tetrahydrofuran (THF).
Major Products Formed
Substitution: Formation of azido, thiocyano, or alkoxy derivatives.
Oxidation: Formation of furanones or other oxygenated compounds.
Reduction: Formation of alcohols or other reduced derivatives.
Aplicaciones Científicas De Investigación
Ethyl 3-iodo-4,5-dimethyl-2-furancarboxylate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the development of novel therapeutic agents targeting specific biological pathways.
Industry: Utilized in the production of specialty chemicals, including dyes, fragrances, and polymers.
Mecanismo De Acción
The mechanism of action of Ethyl 3-iodo-4,5-dimethyl-2-furancarboxylate depends on its specific application. In biological systems, it may interact with molecular targets, such as enzymes or receptors, through covalent or non-covalent interactions. The iodine atom can facilitate the formation of reactive intermediates, leading to the modulation of biological pathways. In chemical reactions, the compound’s reactivity is influenced by the electron-withdrawing nature of the iodine atom and the electron-donating properties of the furan ring.
Comparación Con Compuestos Similares
Ethyl 3-iodo-4,5-dimethyl-2-furancarboxylate can be compared with other similar compounds, such as:
Ethyl 3-bromo-4,5-dimethyl-2-furancarboxylate: Similar structure but contains a bromine atom instead of iodine, leading to different reactivity and applications.
Ethyl 3-chloro-4,5-dimethyl-2-furancarboxylate:
Ethyl 3-fluoro-4,5-dimethyl-2-furancarboxylate: Contains a fluorine atom, resulting in unique reactivity and applications in medicinal chemistry.
This compound stands out due to the presence of the iodine atom, which imparts distinct chemical properties and reactivity, making it a valuable compound in various scientific and industrial applications.
Propiedades
Fórmula molecular |
C9H11IO3 |
|---|---|
Peso molecular |
294.09 g/mol |
Nombre IUPAC |
ethyl 3-iodo-4,5-dimethylfuran-2-carboxylate |
InChI |
InChI=1S/C9H11IO3/c1-4-12-9(11)8-7(10)5(2)6(3)13-8/h4H2,1-3H3 |
Clave InChI |
VJSCXUOQMXVQLF-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1=C(C(=C(O1)C)C)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


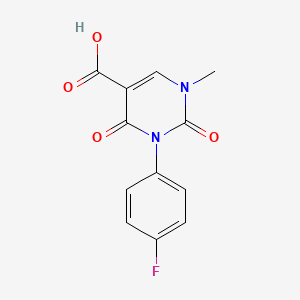
![8-Bromo-2-[4-(4-methyl-piperazin-1-yl)-phenyl]-quinoxaline](/img/structure/B13925403.png)
![6-Methyl-2-(piperidin-4-yloxy)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine](/img/structure/B13925404.png)

